molecular formula C15H26O B1675114 Levomenol CAS No. 23089-26-1

Levomenol

Cat. No.: B1675114
CAS No.: 23089-26-1
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-CABCVRRESA-N
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Description

Levomenol, also known as (-)-alpha-Bisabolol, is a natural monocyclic sesquiterpene alcohol. It is primarily found in the essential oil of German chamomile (Matricaria chamomilla) and Myoporum crassifolium. This compound is a colorless, viscous oil known for its anti-inflammatory, anti-irritant, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

Levomenol has been shown to exert an antioxidant effect evaluated by biochemical tests including luminol-amplified chemiluminescence (LACL) on induced human polymorphonuclear neutrophils burst by Candida albicans and soluble stimulants .

Cellular Effects

This compound has been known to elicit a number of potentially beneficial pharmacological effects, including anti-irritant, anti-inflammatory, and anti-microbial actions . It is also demonstrated to enhance the percutaneous absorption of certain molecules .

Molecular Mechanism

It is known that it possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects, underlying molecular mechanism, and favorable pharmaceutical properties .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .

Metabolic Pathways

The metabolic pathways of this compound are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levomenol can be synthesized through various methods, including the steam distillation of essential oils from plants like German chamomile. Another method involves the fermentative production using metabolically engineered Escherichia coli. This process includes the expression of a recently identified (-)-alpha-Bisabolol synthase from German chamomile, conversion of acetyl-CoA to mevalonate, and overexpression of farnesyl diphosphate synthase to supply the precursor farnesyl diphosphate .

Industrial Production Methods: Industrial production of this compound mainly relies on the steam distillation of essential oils extracted from plants. due to the environmental impact and sustainability concerns, microbial production using engineered Escherichia coli has been developed. This method allows for large-scale production with high yield recovery through an in situ extraction process using vegetable oils .

Chemical Reactions Analysis

Types of Reactions: Levomenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of bisabolone.

    Reduction: Reduction typically results in the formation of dihydrobisabolol.

    Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Scientific Research Applications

Levomenol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Levomenol is often compared with other sesquiterpene alcohols, such as:

    Alpha-Bisabolol: The enantiomer of this compound, found in various plants but less common.

    Beta-Bisabolol: A structurally related compound differing in the position of the tertiary alcohol functional group.

Uniqueness: this compound is unique due to its high concentration in German chamomile and its extensive use in both traditional and modern medicine. Its combination of anti-inflammatory, antimicrobial, and skin-soothing properties makes it a valuable compound in various applications .

Properties

IUPAC Name

(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSQWQPBWRIAQ-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042094
Record name Levomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

314.00 °C. @ 760.00 mm Hg
Record name (-)-alpha-Bisabolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23089-26-1
Record name (-)-α-Bisabolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23089-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023089261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Levomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LEVOMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24WE03BX2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-alpha-Bisabolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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